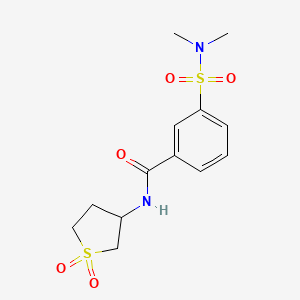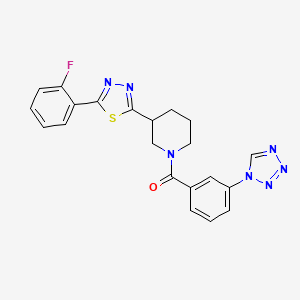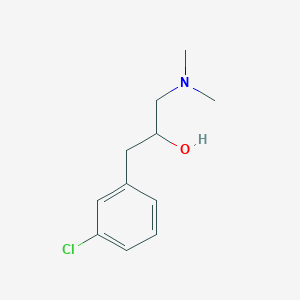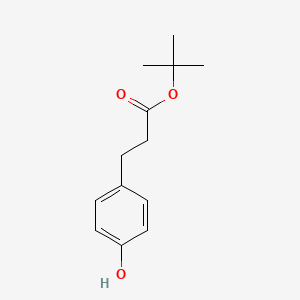
1-(2-(thiophene-2-carboxamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-2-carboxamido derivatives are a class of compounds that have been studied for their potential biological activities . They are often used as building blocks in organic synthesis to create biologically and medicinally useful moieties .
Synthesis Analysis
The synthesis of similar compounds, such as thiazolylcarboxamide derivatives, has been reported. They were synthesized by the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one with four substituted carbonyl chlorides at 0 °C .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic methods including FTIR, 1H NMR, and 13C NMR . Crystal structures of some compounds were also studied by X-ray analysis .
Chemical Reactions Analysis
In the synthesis of similar compounds, subsequent diazotization and desamination reactions were used to convert 2-amino-thiophenes into the desired compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. For example, Ethyl 2-(thiophene-2-carboxamido)acetate has a molecular weight of 213.25 .
科学的研究の応用
Thiophene Derivatives of Biological Interest
Indole-3-Carbinol and Its Derivatives in Hepatic Protection
Indole derivatives, akin to "1-(2-(thiophene-2-carboxamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide," have shown significant protective effects on chronic liver injuries. These compounds, including indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), regulate transcriptional factors, relieve oxidative stress, and influence the activation, proliferation, and apoptosis of target cells. Their immunomodulatory biofunction contributes to improving conditions like non-alcoholic steatohepatitis, demonstrating the diverse therapeutic potentials of indole derivatives in scientific research (Wang et al., 2016).
Thiophene Analogues in Carcinogenicity Studies
Research into thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, has provided insights into their potential carcinogenicity. These studies, involving compounds like 5-p-acetamidophenyl-2-thiophenamine and N-(5-phenylthiophen-2-yl)acetamide, have shown that while in vitro activities suggest potential carcinogenicity, their overall behavior raises questions about their ability to cause tumors in vivo. This research underscores the importance of understanding the biological activities of thiophene derivatives and related compounds for scientific and medicinal applications (Ashby et al., 1978).
Recent Achievements in Thiophene Synthesis
The synthesis of thiophene derivatives has seen significant advancements, with applications in medicinal chemistry due to their antimicrobial, anticancer, and anti-inflammatory activities. Thiophene derivatives are key components in drugs and have found use in organic materials due to their electronic properties. The synthesis methods, including the Gewald and Fiesselmann methods, have been improved, and new approaches have been developed. This highlights the ongoing interest and potential for novel applications of thiophene derivatives in scientific research (Xuan, 2020).
作用機序
Target of action
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Thiophene derivatives also show a variety of properties and applications .
Mode of action
Indole derivatives often interact with their targets through hydrogen bonding due to the presence of a carboxamide moiety .
Biochemical pathways
Indole derivatives are known to interact with a variety of enzymes and proteins, potentially affecting multiple biochemical pathways .
Result of action
Indole derivatives are known to inhibit the activity of various enzymes and proteins, which can have a wide range of effects at the molecular and cellular level .
将来の方向性
特性
IUPAC Name |
[1-[2-(thiophene-2-carbonylamino)ethyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2.HI/c17-16(18)23-14-10-20(12-5-2-1-4-11(12)14)8-7-19-15(21)13-6-3-9-22-13;/h1-6,9-10H,7-8H2,(H3,17,18)(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVACOZBRTVKZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CS3)SC(=N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(thiophene-2-carboxamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((2,4-dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500358.png)
![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2500359.png)
![Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2500360.png)

![[(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride](/img/structure/B2500362.png)
![benzyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2500363.png)
![Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B2500366.png)

![4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid](/img/structure/B2500371.png)




![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)